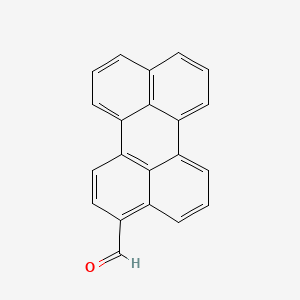

3-Perylenecarboxaldehyde

货号 B1274024

分子量: 280.3 g/mol

InChI 键: IQZOCQOQNWTNOW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US03943108

Procedure details

About 22 grams N-methylformanilide is initially dissolved in 40 milliliters o-dichlorobenzene, the vessel containing the above solution partially immersed in a water bath (bath temperature less than 25° C) and 22 grams phosphorous oxychloride introduced into the flask by dropewise addition. About 20 grams of perylene is stirred into the above solution and the resulting mixture heated on a steam bath for twelve hours (temperature of contents of vessel 90°-95° C). The contents of the flask are thereafter poured into a second vessel containing 100 grams sodium acetate dissolved in 250 milliliters water. The organic liquid phase of the mixture is separated from the aqueous phase by steam distillation. Crude aldehyde is thereafter precipitated from aqueous solution and the solids recystalized from acetic acid and from benzene. The solids thus obtained are further extracted in a soxhlet extractor with 30-60 pet ether. The material remaining in the extraction thimble is 3-perylenecarboxaldehyde, mp 230° C; yield 9.5 grams.

Identifiers

|

REACTION_CXSMILES

|

CN([CH:9]=[O:10])C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O.[CH:16]1[C:33]2=[C:34]3[C:23]([C:24]4[C:35]5[C:28](=[CH:29][CH:30]=[CH:31][C:32]2=5)[CH:27]=[CH:26][CH:25]=4)=[CH:22][CH:21]=[CH:20][C:19]3=[CH:18][CH:17]=1.C([O-])(=O)C.[Na+]>ClC1C=CC=CC=1Cl.O>[CH:31]1[C:32]2=[C:35]3[C:24]([C:23]4[C:34]5[C:19](=[CH:18][CH:17]=[CH:16][C:33]2=5)[CH:20]=[CH:21][CH:22]=4)=[CH:25][CH:26]=[CH:27][C:28]3=[C:29]([CH:9]=[O:10])[CH:30]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C=O

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

22 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45

|

Step Four

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the vessel containing the above solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partially immersed in a water bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture heated on a steam bath for twelve hours (temperature of contents of vessel 90°-95° C)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The contents of the flask are thereafter poured into a second vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic liquid phase of the mixture is separated from the aqueous phase by steam distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crude aldehyde is thereafter precipitated from aqueous solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids thus obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

are further extracted in a soxhlet extractor with 30-60 pet ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=CC(=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |